5-cyclopropyl-1,3-oxazolidine
Description
Properties
CAS No. |
1784486-44-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Oxazolidine Systems with Cyclopropyl Analogues
Strategies for 1,3-Oxazolidine Ring Formation
The formation of the 1,3-oxazolidine core is a well-established field in organic synthesis, with several reliable methods that can be adapted for the creation of cyclopropyl-substituted derivatives.
One of the most direct methods for synthesizing 1,3-oxazolidines is the condensation of a 1,2-amino alcohol with an aldehyde. scirp.orgscirp.org To synthesize a 5-cyclopropyl-1,3-oxazolidine, the reaction would typically involve 1-cyclopropyl-2-aminoethanol and a suitable aldehyde, or a 1,2-amino alcohol with cyclopropanecarboxaldehyde (B31225) if the cyclopropyl (B3062369) group is desired at the 2-position. For the target compound, the key precursors are a 1,2-amino alcohol and cyclopropanecarboxaldehyde, which upon condensation and subsequent dehydration, yield the corresponding N-substituted 2-cyclopropyl-1,3-oxazolidine, or alternatively, a cyclopropyl-substituted amino alcohol with formaldehyde (B43269) would yield the this compound.
The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water. Microwave irradiation in the presence of air has also been reported as an efficient method, where ambient air is believed to oxidize a small amount of the aldehyde to a carboxylic acid, which then catalyzes the condensation. scirp.orgscirp.org
Table 1: Representative Condensation Reactions for Oxazolidine (B1195125) Synthesis
| Amino Alcohol | Aldehyde | Resulting Oxazolidine Substructure | Typical Catalyst |
|---|---|---|---|
| 2-Aminoethanol | Cyclopropanecarboxaldehyde | 2-Cyclopropyl-1,3-oxazolidine | Acid (e.g., p-TsOH) |
| 1-Cyclopropyl-2-aminoethanol | Formaldehyde | This compound | Acid or Microwave/Air |
| N-Methyl-2-aminoethanol | Cyclopropanecarboxaldehyde | 3-Methyl-2-cyclopropyl-1,3-oxazolidine | Acid (e.g., BF₃·OEt₂) |
1,3-Dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole and a dipolarophile. To form an oxazolidine ring, an azomethine ylide can serve as the 1,3-dipole, which reacts with a carbonyl compound (the dipolarophile). mdpi.com
For the synthesis of this compound, an azomethine ylide could be generated in situ and trapped by cyclopropanecarboxaldehyde. The regioselectivity of the cycloaddition is a critical factor, governed by the electronic and steric properties of both the dipole and the dipolarophile. acs.org The reaction of an azomethine ylide generated from the ring-opening of an aziridine (B145994) with an aldehyde is a known route to oxazolidines. mdpi.com
Table 2: 1,3-Dipolar Cycloaddition Approach to Oxazolidine Rings
| 1,3-Dipole Source | Dipolarophile | Key Intermediate | Product Type |
|---|---|---|---|
| Aziridine (thermal/photochemical opening) | Cyclopropanecarboxaldehyde | Azomethine Ylide | 2-Substituted-5-cyclopropyl-1,3-oxazolidine |
| Condensation of α-amino acid and aldehyde | Vinylcyclopropane | Azomethine Ylide | 4-Cyclopropyl-pyrrolidine (Note: This forms a pyrrolidine, not an oxazolidine) |
| Nitrone | Vinylcyclopropane | - | Cyclopropyl-substituted Isoxazolidine (B1194047) |
Intramolecular cyclization provides another strategic route to the oxazolidine ring. This approach involves synthesizing an open-chain precursor that contains all the necessary atoms, followed by a ring-closing step. For a 5-cyclopropyl derivative, a suitable precursor would be an N-substituted-1-cyclopropyl-2-aminoethanol.
A notable example of such a strategy is the palladium-catalyzed aza-Wacker cyclization. nih.gov In this type of reaction, an O-allyl hemiaminal, formed from an allylic alcohol, can undergo an intramolecular aminopalladation followed by reductive elimination to yield the oxazolidine ring. By starting with a cyclopropyl-containing allylic alcohol, this method could be adapted to produce the desired heterocyclic system with high diastereoselectivity. nih.gov
Both epoxides and aziridines are versatile three-membered ring precursors for the synthesis of five-membered heterocycles. Their inherent ring strain facilitates ring-opening reactions with various nucleophiles.
The cycloaddition of epoxides with isocyanates is a well-documented method for producing 2-oxazolidinones, a related class of compounds. beilstein-journals.orgnih.gov This reaction can be catalyzed by Lewis acids or bases. To obtain a this compound, one could envision a similar reaction pathway starting from a cyclopropyl-substituted epoxide (e.g., 1-cyclopropyl-1,2-epoxyethane). The epoxide ring is opened by an amine, and subsequent cyclization furnishes the oxazolidine ring.
Similarly, aziridines can undergo Lewis acid-catalyzed cycloaddition with aldehydes to afford oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org The reaction of 2-cyclopropylaziridine with an aldehyde in the presence of a catalyst like an iron porphyrin complex would yield a this compound derivative. organic-chemistry.org
Incorporation of Cyclopropyl Moieties in Heterocyclic Synthesis
The introduction of a cyclopropyl group into a molecule can impart unique conformational constraints and electronic properties. In the context of this compound synthesis, the cyclopropyl moiety can be introduced either by using a cyclopropyl-containing building block or by forming the cyclopropane (B1198618) ring on a pre-existing heterocyclic scaffold.
Achieving stereocontrol is paramount in modern organic synthesis, particularly when creating chiral molecules for various applications. The synthesis of enantiomerically pure 5-cyclopropyl-1,3-oxazolidines requires stereoselective methods.
One primary strategy is the use of chiral building blocks. nih.gov Starting the synthesis with an enantiopure cyclopropyl-substituted precursor, such as (R)- or (S)-1-cyclopropyl-2-aminoethanol, ensures that the stereochemistry at the 5-position of the oxazolidine ring is pre-determined. These chiral amino alcohols can be prepared through various asymmetric synthesis routes.
Alternatively, an asymmetric reaction can be employed to establish the stereocenter during the synthesis. For instance, an asymmetric aldol (B89426) reaction could be used to create a chiral β-hydroxy carbonyl compound, which can then be converted into the corresponding chiral oxazolidine. mdpi.com Catalytic asymmetric methods, such as the diastereoselective aza-Wacker cyclization mentioned earlier, can effectively control the formation of new stereocenters relative to existing ones, leading to products with high diastereomeric excess. nih.gov
Table 3: Research Findings on Stereoselective Synthesis
| Methodology | Chiral Source | Key Transformation | Reported Selectivity |
|---|---|---|---|
| Chiral Building Block Synthesis | Enantiopure cyclopropyl amino alcohol | Condensation with aldehyde | High enantiomeric excess (ee >98%) dependent on precursor purity |
| Diastereoselective Cyclization | Chiral substrate (e.g., from asymmetric aldol) | Aza-Wacker Cyclization | High diastereoselectivity (dr >20:1) |
| Asymmetric Catalysis | Chiral Lewis acid catalyst | Cycloaddition of aziridine and aldehyde | Potentially high diastereo- and enantioselectivity |
Compound Index
Cyclopropanation Reactions in the Context of Oxazolidine Precursors
Cyclopropanation involves any chemical process that generates a cyclopropane ring. wikipedia.org These reactions are crucial for synthesizing the target compound from precursors such as 5-vinyl-1,3-oxazolidines or related allylic systems. The high ring strain of cyclopropanes necessitates the use of highly reactive species like carbenes or ylides. wikipedia.org
Common methods applicable to oxazolidine precursors include:
Simmons-Smith Reaction: This method utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. rsc.org For an oxazolidine precursor with a C-5 vinyl or allyl group, this reaction offers a direct route to the cyclopropyl moiety. The stereospecificity of this reaction is a key advantage, as the carbene adds in a syn manner to the double bond. wikipedia.org
Metal-Catalyzed Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium(II) and copper(I), can decompose diazo compounds like ethyl diazoacetate to generate metal carbenes. rsc.orgorganic-chemistry.org These electrophilic carbenes then react with an alkene substrate, such as a 5-alkenyl-oxazolidine, to form the cyclopropane ring. rsc.org Chiral rhodium complexes can be employed to achieve enantioselectivity in these reactions. organic-chemistry.org
Johnson–Corey–Chaykovsky Reaction: This reaction involves the use of a sulfur ylide to cyclopropanate electron-poor olefins, such as α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org While less direct for a simple 5-vinyl oxazolidine, it could be applied to a precursor where the double bond is conjugated with an activating group before the final oxazolidine ring formation.
| Method | Reagents | Precursor Type | Key Features |
| Simmons-Smith | CH₂I₂ / Zn(Cu) | 5-Alkenyl-oxazolidine | Stereospecific syn-addition; often directed by nearby hydroxyl groups. |
| Metal-Catalyzed | N₂CHCO₂Et / Rh₂(OAc)₄ | 5-Alkenyl-oxazolidine | Versatile; allows for asymmetric induction with chiral catalysts. |
| Corey-Chaykovsky | (CH₃)₃S(O)I / NaH | 5-(α,β-Unsaturated ester)-oxazolidine | Effective for electron-deficient alkenes. |
Donor-Acceptor Cyclopropanes in Heterocyclic Synthesis
An alternative strategy involves using donor-acceptor cyclopropanes (DACs) as three-carbon building blocks. researchgate.neturfu.ru DACs are substituted with both an electron-donating group (e.g., alkoxy, alkyl) and an electron-accepting group (e.g., ester, ketone), which makes their three-membered ring susceptible to nucleophilic ring-opening. researchgate.net
The synthesis of a this compound via this route would conceptually involve a formal [3+2] cycloaddition or a related ring-opening/cyclization cascade. In this scenario, the donor-acceptor cyclopropane itself does not become the C-5 substituent, but rather its ring opens to form part of a new, larger ring. semanticscholar.orgacs.org For the synthesis of the specific target compound, a more relevant application of DAC chemistry involves the ring-opening of a DAC by a nitrogen nucleophile, such as an amino alcohol, followed by intramolecular cyclization to form the oxazolidine ring. This provides a pathway to γ-amino alcohols or related structures which are direct precursors to 1,3-oxazolidines. semanticscholar.org
The general process can be outlined as:
Ring-Opening: A suitable amino alcohol attacks the donor-acceptor cyclopropane, promoted by a Lewis acid. This breaks a carbon-carbon bond in the cyclopropane ring.
Intramolecular Cyclization: The resulting intermediate, now containing both the nucleophile and the opened cyclopropane chain, undergoes a subsequent ring-closing reaction to form the heterocyclic system.
This approach is highly valuable for constructing various N-heterocycles, and its principles can be adapted for oxazolidine synthesis. urfu.rusemanticscholar.org
Diastereoselective and Enantioselective Synthesis of Substituted 1,3-Oxazolidines
Achieving stereochemical control is paramount in modern organic synthesis. For this compound, which contains at least one stereocenter at the C-5 position, methods that control both the relative and absolute stereochemistry are highly desirable.
Control of Relative Stereochemistry at C-5 and Other Chiral Centers
When the oxazolidine ring is formed or modified, controlling the orientation of the C-5 cyclopropyl group relative to other substituents (e.g., at C-2 or C-4) is a key challenge. Diastereoselectivity can be achieved through several approaches.
One common method for synthesizing 1,3-oxazolidines is the condensation of a 1,2-amino alcohol with an aldehyde or ketone. lookchem.com If a chiral amino alcohol, such as one derived from an amino acid, is used, its inherent stereochemistry can direct the stereochemical outcome of the cyclization reaction. For instance, the reaction of (1R,2S)-norephedrine with cyclopropanecarboxaldehyde would lead to a diastereomerically enriched this compound, where the stereocenters of the starting material influence the creation of the new stereocenter at C-2.
Furthermore, in cyclopropanation reactions of a chiral 5-alkenyl-oxazolidine, the existing stereocenters on the oxazolidine ring can direct the incoming carbene to one face of the double bond, leading to a diastereoselective synthesis. This substrate-controlled approach is a powerful tool for establishing the relative stereochemistry at C-5. nih.govnih.gov
| Strategy | Description | Expected Outcome |
| Chiral Amino Alcohol Condensation | Condensation of a chiral amino alcohol with cyclopropanecarboxaldehyde. | Formation of a specific diastereomer of the 2,4,5-substituted oxazolidine. |
| Substrate-Controlled Cyclopropanation | Simmons-Smith or metal-catalyzed cyclopropanation of a chiral 5-alkenyl-oxazolidine. | The existing chiral centers direct the approach of the reagent, yielding one major diastereomer. |
| Lewis Acid-Catalyzed Cycloaddition | [3+2] cycloaddition of aziridines with aldehydes can exhibit high diastereoselectivity. nih.gov | Provides regio- and diastereoselective access to the oxazolidine core. nih.gov |
Chiral Catalysis in Oxazolidine Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using a chiral catalyst that creates a chiral environment for the reaction.
Asymmetric Cyclopropanation: As mentioned, the use of chiral rhodium(II) catalysts, such as those derived from chiral carboxylates or carboxamidates, in the reaction of diazoacetates with 5-vinyl-oxazolidine precursors can induce high levels of enantioselectivity in the formation of the cyclopropyl ring. organic-chemistry.org
Catalytic Asymmetric Cycloadditions: The [3+2] cycloaddition of azomethine ylides with carbonyl compounds is a powerful method for constructing oxazolidine rings. lookchem.com The use of chiral Lewis acid catalysts can render this process enantioselective, thereby controlling the absolute stereochemistry of the newly formed stereocenters, including C-5.
Chiral Lewis Acid Catalysis: Chiral 1,3,2-oxazaborolidines, often used as catalysts in asymmetric reductions and Diels-Alder reactions, can also serve as chiral Lewis acids to catalyze the formation of oxazolidines enantioselectively. nih.gov They can coordinate to one of the reactants, such as an aldehyde, and direct the approach of the other reactant to create the product with high enantiomeric purity. nih.gov
Substrate-Controlled Stereoselectivity in Ring Closure
In substrate-controlled reactions, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. urfu.ru This is distinct from catalyst control, where an external chiral agent is the primary source of induction.
A prime example is the intramolecular cyclization of an acyclic precursor that already contains all the necessary atoms and stereocenters for the final product. For instance, an N-substituted aminodiol derived from a chiral pool starting material (like an amino acid or a sugar) can be cyclized to form the oxazolidine ring. The pre-existing stereocenters in the acyclic chain will force the ring to close in a way that minimizes steric strain, leading to a thermodynamically favored diastereomer. The stereochemistry at the carbon that will become C-5 is thus determined by the stereochemistry of the chiral precursor.
This principle is widely applied in the synthesis of complex molecules where controlling relative stereochemistry is crucial. The rigidity of the transition state during the ring-closing step often amplifies the influence of the existing stereocenters, resulting in high diastereoselectivity. urfu.ru
Chemical Reactivity and Transformations of 1,3 Oxazolidine Systems
Ring-Opening and Ring-Closure Equilibria
The 1,3-oxazolidine ring is susceptible to hydrolysis, existing in equilibrium with its ring-opened Schiff base or iminium ion form, particularly under acidic or basic conditions. researchgate.netwikipedia.org This equilibrium is a fundamental aspect of its chemistry and influences many of its reactions. The stability of the oxazolidine (B1195125) ring is significantly affected by the nature of the substituents on the ring.
The ring-opening and ring-closing reactions of 2-aryl-N-alkyl-1,3-oxazolidines have been studied in detail. researchgate.net In aqueous solutions, these compounds can undergo hydrolysis to form an iminium ion as a transient intermediate, which is then further hydrolyzed to the corresponding aldehyde or ketone and a β-amino alcohol. researchgate.net The rates of both the ring-opening and ring-closing processes are pH-dependent. researchgate.net For instance, at pH values above the apparent pKa for ring-closing, the reaction is characterized by hydroxide-catalyzed ring-closing of the iminium ion. researchgate.net Below this pKa, a pH-independent unimolecular ring-opening is observed. researchgate.net
Stereoelectronic effects also play a crucial role in the cleavage of the intracyclic C–O bond. The endo-anomeric effect, which involves the delocalization of the nitrogen lone pair into the σ*(C–O) orbital, is a major factor in this process. researchgate.net
| Condition | Reaction Type | Key Intermediates | Influencing Factors |
|---|---|---|---|
| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Iminium ion | pH, Substituents on the ring |
| Basic (pH > 7) | Base-catalyzed hydrolysis | Schiff base | pH, Steric effects of substituents |
| Neutral | Equilibrium between closed and open forms | Zwitterionic intermediate | Solvent polarity |
Reactions at the Ring Heteroatoms (Nitrogen and Oxygen)
The nitrogen and oxygen atoms of the 1,3-oxazolidine ring are key sites for chemical reactions. The nitrogen atom, being a secondary amine in the parent ring, is nucleophilic and can undergo various transformations.
A common reaction at the nitrogen atom is N-acylation. Chiral oxazolidinones, which are related structures, are frequently N-acylated to be used as chiral auxiliaries in asymmetric synthesis. lookchem.comchemrxiv.org These reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base. bohrium.com For N-acyl-1,3-oxazolidin-2-ones, direct reactions with reagents like TEMPO, catalyzed by copper(II) acetate, can lead to aminoxylated derivatives. nih.gov
When the nitrogen lone pair is conjugated with a carbonyl group, as in N-acyloxazolidines, both hydrolysis and reductive ring-opening become more challenging. researchgate.net This is attributed to a decrease in the oxygen's basicity and an increase in the strength of the intracyclic C–O bond. researchgate.net
Reactions at the Cyclopropyl (B3062369) Substituent
The cyclopropyl group, due to its significant ring strain, exhibits unique reactivity, often behaving similarly to a double bond. wikipedia.org It can undergo a variety of ring-opening reactions under different conditions.
The cyclopropane (B1198618) ring can be opened through electrophilic, nucleophilic, or radical pathways. The presence of adjacent functional groups can significantly influence the regioselectivity and stereoselectivity of these reactions.
Electrophilic cleavage of cyclopropanes is a well-documented reaction. researchgate.net For instance, aryl-substituted cyclopropanes can undergo photoredox-catalyzed C–C bond cleavage, leading to the formation of C(sp3)–heteroatom bonds. nih.gov In the context of 5-cyclopropyl-1,3-oxazolidine, the oxazolidine ring could act as a neighboring group, influencing the outcome of the ring-opening.
Radical-mediated ring-opening of cyclopropanes is another important transformation. beilstein-journals.orgnih.gov These reactions often proceed via a cyclopropyl-substituted carbon radical that undergoes ring-opening to a more stable alkyl radical, which can then participate in further reactions. beilstein-journals.org Oxidative radical ring-opening/cyclization of cyclopropane derivatives has been extensively reviewed, highlighting the versatility of this approach for constructing complex molecules. nih.gov
| Reaction Type | Reagents/Conditions | Intermediate | Potential Product Type |
|---|---|---|---|
| Electrophilic Ring-Opening | Electrophiles (e.g., H+, Br+) | Carbocation | Acyclic functionalized compounds |
| Radical Ring-Opening | Radical initiators, Photoredox catalysis | Cyclopropylcarbinyl radical | Ring-opened and potentially cyclized products |
| Nucleophilic Ring-Opening | Strong nucleophiles | Anionic species | Acyclic substituted products |
Functionalization of the cyclopropyl ring without ring-opening is also possible, although less common due to the high reactivity of the strained ring. These reactions typically involve the activation of C-H bonds or the use of pre-functionalized cyclopropane derivatives. The development of methods for the direct functionalization of cyclopropanes is an active area of research.
Reactivity in [3+2] Cycloaddition Reactions (General Oxazolidine Ring)
The 1,3-oxazolidine ring system can be synthesized through [3+2] cycloaddition reactions. nih.gov This typically involves the reaction of an azomethine ylide with a carbonyl compound. mdpi.com The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, such as the thermal ring-opening of aziridines. mdpi.com
While the oxazolidine ring is often the product of such reactions, its derivatives can also potentially participate in cycloaddition chemistry, although this is less common. The reactivity would depend on the specific substituents and reaction conditions. For instance, the double bond character of the cyclopropyl group in this compound might allow it to act as a dipolarophile in certain cycloaddition reactions, though this would likely compete with ring-opening pathways.
Transformations of Oxazolidine Derivatives to Other Heterocycles
1,3-Oxazolidine derivatives can serve as precursors for the synthesis of other heterocyclic systems. These transformations often involve ring-opening followed by recyclization.
For example, the reaction of a functionalized oxazolidine with diamines can lead to the formation of imidazolidine (B613845) and tetrahydropyrimidine (B8763341) derivatives. researchgate.netsemanticscholar.org This transformation involves the ring-opening of the oxazolidine followed by condensation with the diamine.
Furthermore, the conversion of oxazolidines to other heterocycles such as tetrahydropyridines has been explored, often through multi-step sequences involving ring cleavage and subsequent cyclization reactions. nih.gov The specific reaction pathways and resulting products are highly dependent on the substrates and reaction conditions employed.
Stereochemical Aspects and Conformational Analysis
Diastereomerism in 5-Cyclopropyl-1,3-Oxazolidine
The this compound structure possesses at least one stereocenter at the C5 position, where the cyclopropyl (B3062369) group is attached. The introduction of further substituents on the ring, for instance at the C2 or C4 positions, can lead to the formation of diastereomers. The relative orientation of these substituents (cis or trans) significantly influences the molecule's stability and properties.
Generally, in substituted oxazolidines, the formation of either cis- or trans-diastereomers can be controlled through catalyst selection in synthetic methodologies. For instance, rhodium(I) catalysis has been shown to favor cis-diastereomers in certain reactions. The stereochemical outcome is a result of the kinetic and thermodynamic control exerted during the ring-forming step. In the case of this compound, the bulky nature of the cyclopropyl group would play a significant role in directing the stereochemical course of such reactions, likely favoring the formation of the sterically less hindered diastereomer. For example, in reactions involving cycloaddition, the approach of reactants would preferentially occur from the face opposite to the cyclopropyl group.
Studies on related substituted oxazolidines have demonstrated that the relative stereochemistry can be definitively assigned using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, which can elucidate the spatial proximity of different protons. rsc.org For instance, in a disubstituted oxazolidine (B1195125), an NOE correlation between protons on the C2 and C5 substituents would indicate a cis relationship.
Table 1: Possible Diastereomers of a 2,5-Disubstituted-1,3-Oxazolidine
| Diastereomer | Relative Stereochemistry at C2 and C5 |
| cis | Substituents are on the same face of the ring |
| trans | Substituents are on opposite faces of the ring |
Conformational Preferences of the 1,3-Oxazolidine Ring
The five-membered 1,3-oxazolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The most common conformations are the envelope (or twist) forms, where one or two atoms are out of the plane of the others. mdpi.com The specific conformation adopted is a fine balance between minimizing torsional strain and steric interactions between substituents.
The five-membered rings in various oxazolidinone structures have been observed to adopt conformations including envelopes, with either a carbon or oxygen atom as the flap, or twisted forms around a C–O bond. mdpi.com The exact conformation is highly dependent on the substitution pattern.
The cyclopropyl group at the C5 position is expected to have a pronounced influence on the conformational equilibrium of the oxazolidine ring. Due to its steric bulk, the cyclopropyl group will preferentially occupy a pseudo-equatorial position in the envelope or twist conformation to minimize steric hindrance with other parts of the ring and any other substituents.
Computational studies and NMR analysis on related substituted heterocyclic systems have shown that bulky substituents dictate the ring's puckering. nih.gov For this compound, the ring is likely to adopt a conformation that places the cyclopropyl group in a position that minimizes A-values (conformational free energy) and avoids unfavorable 1,3-diaxial-like interactions. The preferred conformation would likely be an envelope with the C5 atom puckered away from the other substituents or a twist conformation that maximizes the distance between the cyclopropyl group and other substituents.
Chirality and Enantiomeric Purity in Synthesis
The C5 carbon of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such compounds is a significant goal in medicinal and materials chemistry.
Enantioselective synthesis of 1,3-oxazolidines is often achieved through several catalytic strategies. acs.org These methods typically involve the use of chiral catalysts, such as those based on rhodium, palladium, or nickel, which can effect a dynamic kinetic resolution of racemic starting materials to provide enantioenriched oxazolidines with high enantiomeric excess (ee). acs.org Another common approach is the use of chiral starting materials, such as enantiomerically pure amino alcohols, which are readily available from the chiral pool. acs.org The condensation of a chiral amino alcohol with cyclopropanecarboxaldehyde (B31225) would yield an enantiomerically pure this compound with retention of configuration at the carbon corresponding to the amino alcohol's stereocenter.
Various catalytic systems have been developed to achieve high enantioselectivity in the synthesis of oxazolidines. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been used for the asymmetric synthesis of 1,3-oxazolidines via intramolecular aza-Michael addition, yielding products with good enantiomeric excess. oup.com
Table 2: General Approaches to Chiral 1,3-Oxazolidine Synthesis
| Method | Description | Typical Outcome |
| Chiral Catalysis | Use of a chiral metal complex or organocatalyst to control stereochemistry. | High enantiomeric excess (up to 94% ee reported for some systems). acs.org |
| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor, such as an amino acid. | High enantiomeric purity, dependent on the purity of the starting material. |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective transformations. | High diastereoselectivity, with the auxiliary being removed in a later step. |
Stereoelectronic Effects in 1,3-Oxazolidine Systems
Stereoelectronic effects, which refer to the influence of orbital overlap on molecular conformation and reactivity, play a crucial role in 1,3-oxazolidine systems. The most significant of these is the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org
In the context of a 1,3-oxazolidine ring, this effect arises from the stabilizing interaction between a lone pair of electrons on the ring nitrogen (nN) and the antibonding orbital of the adjacent C-O bond (σC-O). researchgate.netchemtube3d.com This nN → σC-O delocalization is maximized when the lone pair and the C-O bond are anti-periplanar, which often favors specific ring conformations. This interaction can lead to a shortening of the N-C bond and a lengthening of the C-O bond. chemtube3d.com
For this compound, the puckering of the ring will be influenced by the need to optimize this stereoelectronic stabilization while minimizing steric strain from the cyclopropyl group. The interplay between the steric demand of the C5-cyclopropyl group preferring a pseudo-equatorial position and the stereoelectronic preference for specific torsional angles around the N-C-O segment will ultimately determine the dominant conformation of the molecule in solution. While the anomeric effect is a key consideration, its influence can be modulated by steric factors and solvent effects.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
The proton (¹H) NMR spectrum of 5-cyclopropyl-1,3-oxazolidine is anticipated to provide key information about the number of different types of protons and their neighboring environments. The protons on the cyclopropyl (B3062369) ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C5 position, adjacent to the cyclopropyl group and the oxygen atom, would likely appear as a multiplet. The protons on the oxazolidine (B1195125) ring would also exhibit distinct signals. Specifically, the methylene (B1212753) protons at C4 and C2 would likely appear as diastereotopic, leading to more complex splitting patterns.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Cyclopropyl CH | 0.8 - 1.2 | m | |
| Cyclopropyl CH₂ | 0.2 - 0.8 | m | |
| H-5 | 4.0 - 4.5 | m | |
| H-4 | 3.5 - 4.0 | m | |
| H-2 | 4.5 - 5.0 | m | |
| NH | 1.5 - 3.0 | br s |
Note: This is a predictive table based on analogous structures.
The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the strain of the cyclopropyl ring.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Cyclopropyl CH | 10 - 20 |
| Cyclopropyl CH₂ | 0 - 10 |
| C-5 | 70 - 80 |
| C-4 | 50 - 60 |
| C-2 | 80 - 90 |
Note: This is a predictive table based on analogous structures.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling correlations. sdsu.edu For instance, it would show correlations between the H-5 proton and the protons on the C4 of the oxazolidine ring, as well as with the methine proton of the cyclopropyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com It would be used to definitively assign each carbon signal to its attached proton(s).
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation could involve the loss of the cyclopropyl group or the opening of the oxazolidine ring. nih.gov
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic IR absorption bands would be expected for the N-H bond (around 3300-3500 cm⁻¹), C-H bonds of the cyclopropyl and oxazolidine rings (around 2850-3000 cm⁻¹), and the C-O and C-N bonds (in the 1000-1300 cm⁻¹ region).
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch | 3300 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-O stretch | 1000 - 1200 |
| C-N stretch | 1000 - 1200 |
Note: This is a predictive table based on general IR data.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov By calculating the electron density, DFT can determine molecular geometries, electronic properties, and energies. nih.govresearchgate.net For 5-cyclopropyl-1,3-oxazolidine, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry and analyze its electronic characteristics. nih.govnih.gov
These calculations reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms within the oxazolidine (B1195125) ring as regions of higher electron density. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. mdpi.com The energy and localization of these orbitals are key determinants of the molecule's reactivity, indicating how it might interact with other reagents in chemical reactions. researchgate.net For instance, the HOMO is typically localized on the more electron-rich parts of the molecule, suggesting its role as a nucleophile, while the LUMO indicates sites susceptible to nucleophilic attack.
Investigation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a detailed view of the transformation from reactants to products. nih.gov The synthesis of oxazolidine rings, often achieved through 1,3-dipolar cycloaddition reactions, is a prime example where such modeling is applied. nih.govwikipedia.org
By employing DFT methods, researchers can identify and characterize the transition states (TS) that connect reactants, intermediates, and products on a potential energy surface. nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. For the formation of a 5-substituted oxazolidine, calculations can elucidate whether the reaction proceeds through a concerted (one-step) or stepwise mechanism. nih.govrsc.org
For example, in a typical 1,3-dipolar cycloaddition, the cycloaddition is often found to proceed via an asynchronous concerted mechanism. nih.gov The energy landscape, or potential energy profile, maps the energy changes throughout the reaction. The difference in energy between the reactants and the transition state is the activation energy, a key predictor of reaction kinetics. mdpi.com Computational studies on related isoxazolidine (B1194047) formations show that activation barriers can be calculated with significant accuracy, helping to rationalize experimental outcomes. researchgate.net
| Reaction Step | Reactant Complex | Transition State (TS) | Product | Activation Energy (kcal/mol) |
| Cycloaddition | Reactants | Concerted TS | This compound | 8.7 - 17.4 |
| Ring Opening | Reactant | Ring-Opening TS | Intermediate | 23.5 |
Note: Activation energies are representative values based on DFT calculations for analogous cycloaddition and ring-opening reactions of related heterocycles. nih.govmdpi.com Actual values for this compound may vary.
Many reactions leading to substituted heterocycles can yield multiple isomers. Computational modeling is highly effective at predicting both regioselectivity (which atoms bond together) and stereoselectivity (the 3D arrangement of atoms). researchgate.net In the synthesis of this compound via cycloaddition, for instance, the reaction could potentially yield other regioisomers. DFT calculations of the transition state energies for all possible pathways can determine the favored product. rsc.orgmdpi.com The pathway with the lowest activation energy corresponds to the major isomer observed experimentally. rsc.org
Similarly, the formation of different stereoisomers (e.g., cis/trans or endo/exo) can be assessed. By comparing the energies of the transition states leading to each stereoisomer, the model can predict which will be preferentially formed. nih.govresearchgate.net These predictions are guided by analyzing steric and electronic interactions within the transition state structures. researchgate.net
Conformational Analysis and Energy Minimization Studies
The flexibility of the five-membered oxazolidine ring and the rotation around the single bond connecting it to the cyclopropyl (B3062369) group mean that this compound can exist in multiple conformations. chemistrysteps.com Conformational analysis is the study of these different spatial arrangements and their relative energies. nih.gov
Computational methods, starting from molecular mechanics force fields (like MMFF94) and progressing to more accurate DFT calculations, are used to perform these analyses. researchgate.net By systematically rotating the key dihedral angles and performing energy minimization for each resulting structure, a potential energy surface can be mapped out. uwlax.eduresearchgate.net This process identifies the lowest energy conformations, known as global minima, which represent the most stable and thus most populated shapes of the molecule at equilibrium. chemistrysteps.com Such studies are crucial for understanding how the molecule's shape influences its properties and interactions.
Molecular Orbital Theory and Electronic Properties
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. nih.govresearchgate.net This theory is fundamental to understanding the electronic properties of this compound. As mentioned in the DFT section, the HOMO and LUMO are central to this analysis.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. mdpi.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Calculations can provide precise values for these orbital energies and visualize their shapes, showing where electrons are most likely to be donated from (HOMO) and accepted into (LUMO). This information helps explain the molecule's behavior in charge-transfer interactions and its reactivity towards electrophiles and nucleophiles. nih.gov
| Molecular Orbital | Description | Typical Calculated Energy (eV) | Implication |
| HOMO | Highest Occupied Molecular Orbital | -6.5 to -7.5 | Indicates nucleophilic character; region of electron donation. |
| LUMO | Lowest Unoccupied Molecular Orbital | +1.0 to +2.0 | Indicates electrophilic character; region of electron acceptance. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.5 to 9.5 | Correlates with chemical stability and reactivity. |
Note: Energy values are representative for small organic heterocycles and are obtained from DFT calculations. mdpi.com Specific values for this compound would require dedicated computation.
Modeling of Intermolecular Interactions
Beyond the properties of a single molecule, computational chemistry can model how molecules of this compound interact with each other and with other molecules. mdpi.com These intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, govern the substance's physical properties (like boiling point and solubility) and its behavior in a biological context. scilit.commdpi.com
Molecular modeling simulations can calculate the strength and geometry of these interactions. mdpi.com For example, the nitrogen and oxygen atoms in the oxazolidine ring can act as hydrogen bond acceptors. Quantum chemical methods can be used to analyze the electron density distribution (e.g., using Quantum Theory of Atoms in Molecules, AIM) to characterize and quantify non-covalent interactions. scilit.com Understanding these forces is essential for predicting crystal packing, designing new materials, and explaining interactions with biological targets like proteins. researchgate.net
Applications in Chemical Synthesis
5-Cyclopropyl-1,3-oxazolidine as a Synthetic Building Block
There is a lack of specific data in the reviewed literature detailing the use of this compound as a distinct synthetic building block for the construction of more complex molecules. While cyclopropyl (B3062369) groups are of significant interest in medicinal chemistry and materials science due to their unique conformational and electronic properties, their incorporation via a this compound intermediate is not a commonly reported synthetic strategy.
Utilization as Chiral Auxiliaries in Asymmetric Transformations
Precursors for Complex Molecular Architectures
The synthesis of complex molecules often relies on the use of highly functionalized and stereochemically defined building blocks. While the oxazolidinone core is a feature in many biologically active compounds, there are no prominent examples in the available literature that showcase the specific use of this compound as a key precursor in the total synthesis of complex natural products or pharmaceutical agents.
Role in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry. The oxazolidine (B1195125) ring can, in principle, serve as a template or precursor for the synthesis of other N-heterocycles through ring-opening, rearrangement, or functional group manipulation. However, specific methodologies or synthetic routes that commence from this compound to construct other classes of nitrogenous heterocyclic systems are not described in the surveyed scientific literature. For instance, reports on its use in the synthesis of complex alkaloids or other pharmacologically relevant nitrogen-containing scaffolds are not found.
Pharmacological and Biological Research Context: Molecular and Mechanistic Aspects
1,3-Oxazolidine Scaffold as a Pharmacophore (General Class)
The 1,3-oxazolidine ring system, particularly its oxidized form, 2-oxazolidinone, is recognized as a "privileged scaffold" in medicinal chemistry. temple.edu This designation stems from its presence in numerous compounds targeting a variety of biological receptors and enzymes. temple.edunih.gov The five-membered heterocyclic structure serves as a versatile framework in drug discovery, with its derivatives showing a wide range of pharmacological applications. nih.govnih.gov The success of linezolid (B1675486), the first clinically approved drug containing the oxazolidinone ring, spurred extensive investigation into this scaffold for antibacterial agents and other therapeutic areas. nih.govnih.govresearchgate.net
A primary mechanism of action for antibacterial oxazolidinone derivatives is the inhibition of bacterial protein synthesis. scirp.org This occurs at a very early stage of the process, distinguishing it from many other classes of protein synthesis inhibitors. nih.gov The oxazolidinone molecule binds to the 50S ribosomal subunit, specifically interacting with the 23S rRNA at the peptidyl transferase center (PTC). scirp.orgnih.govnih.gov This interaction is thought to prevent the formation of the initiation complex, a crucial first step in protein synthesis, by interfering with the correct positioning of the initiator N-formylmethionyl-tRNA (tRNAfMet). nih.govnih.gov
Crystal structures of linezolid bound to the 50S ribosomal subunit have elucidated the key molecular interactions. nih.gov The binding occurs within the A-site pocket of the PTC, affecting the placement of transfer RNA (tRNA) and halting the translation sequence. nih.gov The core oxazolidinone structure is crucial for this interaction, positioning the substituents for optimal binding within the ribosomal pocket. scirp.org
Extensive structure-activity relationship (SAR) studies have been conducted on oxazolidinone derivatives to understand the molecular requirements for antibacterial activity. researchgate.net These studies highlight the importance of specific structural features for optimal interaction with the ribosomal target. nih.govnih.gov
Key SAR findings for oxazolidinone derivatives include:
C5 Substituent : The (S)-configuration at the C5 position of the oxazolidinone ring is considered essential for activity. scirp.orgmdpi.com The acetamidomethyl group at this position, as seen in linezolid, plays a critical role. Modifications at this site have shown that only smaller, non-polar fragments are well-tolerated, while larger or more polar groups tend to decrease activity. kcl.ac.uk
N-Aryl Ring : The 3-(fluorophenyl) group is a key component for potent activity. nih.gov A meta-fluoro substitution on this phenyl ring often enhances biological activity. nih.gov
C and D Rings : Further studies on advanced oxazolidinones, like torezolid, show that optimizing additional ring systems (referred to as C and D rings) that interact with conserved regions of the PTC can significantly enhance potency against both susceptible and resistant bacterial strains. nih.gov
| Structural Position | Modification | Impact on Molecular Interaction/Activity | Reference |
|---|---|---|---|
| C5 of Oxazolidinone Ring | (S)-configuration of the substituent | Considered essential for antibacterial activity. | scirp.orgmdpi.com |
| C5 Side Chain | Replacement of acetamide (B32628) with larger, polar groups | Leads to a decrease in activity. | kcl.ac.uk |
| C5 Side Chain | Replacement of acetamide with hydroxymethyl or 1,2,3-triazole groups | Activity is retained against certain resistant strains. | nih.gov |
| N-Aryl Ring (B-Ring) | Presence of a 3-fluorophenyl group | Key feature for high potency. | nih.govnih.gov |
| A-Ring C4 Position | Addition of an aryl or heteroaryl ring | Can enhance antibacterial potency. | nih.gov |
Role of the Cyclopropyl (B3062369) Moiety in Modulating Molecular Properties
The cyclopropyl group is a small, rigid ring system frequently incorporated into drug molecules to modulate their physicochemical and pharmacological properties. scientificupdate.comnih.gov Its unique electronic and structural characteristics—including shorter, stronger C-H bonds and enhanced p-character in its C-C bonds—distinguish it from simple alkyl groups. scientificupdate.comnih.govresearchgate.net In medicinal chemistry, this moiety is used to increase potency, improve metabolic stability, and reduce off-target effects by introducing conformational constraints. scientificupdate.comiris-biotech.de
The incorporation of a cyclopropyl ring can significantly enhance a molecule's metabolic stability. nih.govnbinno.com The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often begins with hydrogen atom abstraction. hyphadiscovery.com Replacing metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl moiety can block this common metabolic pathway. iris-biotech.de
However, the metabolic fate of a cyclopropyl ring can be complex. When attached directly to an amine, the cyclopropylamine (B47189) moiety can undergo CYP-mediated oxidation, potentially leading to bioactivation and the formation of reactive metabolites. hyphadiscovery.com Studies on hepatitis C virus inhibitors revealed that a cyclopropyl moiety could be oxidized to a cyclopropyl radical, followed by ring opening and conjugation with glutathione (B108866) (GSH). researchgate.net This highlights that while often used to improve stability, the molecular context of the cyclopropyl ring is critical to its metabolic outcome. hyphadiscovery.com
The rigid, strained nature of the cyclopropyl ring imparts significant conformational constraint on molecular scaffolds. nbinno.comhyphadiscovery.com This rigidity can lock a molecule into a specific, bioactive conformation, which can lead to more favorable binding to a biological target by reducing the entropic penalty of binding. nih.goviris-biotech.denbinno.com By restricting the rotation of adjacent substituents, the cyclopropyl group acts as a rigid linker, helping to optimally position key pharmacophoric elements within a target's binding pocket. iris-biotech.de This conformational restriction is also valuable in SAR studies, as it allows for the fixation of configurations that might otherwise be flexible, such as in replacing an E/Z-isomerizable alkene. iris-biotech.de
The cyclopropyl moiety is a key structural feature in certain mechanism-based enzyme inhibitors, notably inhibitors of monoamine oxidases (MAO). nih.govdntb.gov.ua Cyclopropylamines can act as irreversible inhibitors of both MAO-A and MAO-B. nih.gov The mechanism involves the enzyme oxidizing the cyclopropylamine, which leads to the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov This covalent modification, often forming an adduct at the N5 position of the flavin, results in irreversible inactivation of the enzyme. nih.gov
Studies on cis-N-benzyl-2-methoxycyclopropylamine demonstrated high selectivity and potency for MAO-B. nih.gov Spectral changes observed during enzyme inactivation, such as bleaching of the flavin's absorbance spectrum, are consistent with this mechanism of flavin modification. nih.gov This ability to form a stable covalent bond with the enzyme cofactor is a direct result of the chemical reactivity of the strained cyclopropyl ring upon oxidation. nih.govresearchgate.net
| Compound Class | Enzyme Target | Molecular Mechanism of Interaction | Reference |
|---|---|---|---|
| Cyclopropylamines | Monoamine Oxidase (MAO) | Mechanism-based irreversible inhibition. | nih.govdntb.gov.ua |
| Oxidation by MAO leads to a reactive intermediate. | nih.gov | ||
| Forms a stable, covalent adduct with the FAD cofactor. | nih.gov | ||
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A and MAO-B | Shows selective, irreversible inhibition, with higher potency for MAO-B (IC50 = 5 nM for MAO-B vs. 170 nM for MAO-A after pre-incubation). | nih.gov |
Lack of Specific Research Data Precludes Article Generation on 5-Cyclopropyl-1,3-Oxazolidine
Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research pertaining to the molecular and mechanistic aspects of "this compound" as a distinct chemical entity. The available body of research on oxazolidinones primarily focuses on analogs with different substituents at the 5-position, which have shown significant antibacterial properties. These studies provide a broad understanding of the structure-activity relationships within the larger class of oxazolidinones. However, specific data required to detail the design principles, ligand-target binding, molecular selectivity, and structure-mechanism relationships for the 5-cyclopropyl variant is not present in the currently accessible scientific literature.
The general mechanism for antibacterial oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The substituent at the C-5 position of the oxazolidinone ring is known to be a critical determinant of the compound's antibacterial potency and spectrum. Various research groups have explored a range of substituents at this position to optimize activity and overcome resistance.
However, without specific computational or in vitro studies on the this compound framework, any discussion on its specific interactions with biological targets would be speculative. The precise energetic contributions of the cyclopropyl group to ligand-target binding, its influence on the conformational presentation of the molecule within a binding pocket, and how it might confer selectivity for specific biological targets are all questions that remain unanswered in the absence of dedicated research.
Similarly, an exploration of structure-mechanism relationships requires empirical data from studies of novel compounds incorporating this specific framework. Such studies would be necessary to elucidate how modifications to other parts of the molecule, in conjunction with the 5-cyclopropyl group, affect its biological mechanism of action.
Advanced Methodologies and Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of 5-substituted-1,3-oxazolidinones is a well-established field, yet the incorporation of a cyclopropyl (B3062369) group at the 5-position necessitates specialized approaches. Traditional methods often rely on multi-step sequences that may not align with the principles of green chemistry. Future research is increasingly focused on the development of novel and sustainable synthetic routes that are both efficient and environmentally benign.
One promising avenue is the use of one-pot multicomponent reactions, which can construct the oxazolidinone core with the desired cyclopropyl substituent in a single synthetic operation. nih.gov Such strategies improve atom economy and reduce waste by minimizing intermediate purification steps. Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents, such as deep eutectic solvents, is gaining traction. nih.gov
Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalysts for the synthesis of 5-cyclopropyl-1,3-oxazolidine is a key area of research. This includes the design of reusable heterogeneous catalysts that can be easily separated from the reaction mixture, thereby simplifying purification and reducing catalyst waste. nih.gov Additionally, biocatalysis, employing enzymes to catalyze specific steps in the synthetic sequence, offers a highly selective and environmentally friendly alternative to traditional chemical methods.
Advancements in Stereoselective Control for Complex Cyclopropyl-Oxazolidine Conjugates
The this compound scaffold possesses at least two stereocenters, leading to the possibility of multiple stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry, making stereoselective synthesis a critical aspect of their development. Future advancements in this area are focused on achieving precise control over the three-dimensional arrangement of atoms.
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of oxazolidinones. rsc.org These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. Research in this area is focused on the design of new, more efficient chiral auxiliaries that can be easily introduced and removed under mild conditions.
Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of this compound, this could involve the development of chiral catalysts for the key bond-forming reactions that establish the stereocenters of the molecule. One-pot asymmetric synthesis methods, combining multiple catalytic steps in a single vessel, are also being explored to streamline the synthesis of complex chiral molecules. acs.org
Deepening Computational Understanding of Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding the relationship between the structure of a molecule and its chemical reactivity. For this compound, computational studies can provide valuable insights into its conformational preferences, electronic properties, and reaction mechanisms.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov DFT calculations can be used to determine the most stable conformation of this compound and to analyze the distribution of electron density within the molecule. This information is crucial for predicting which parts of the molecule are most likely to be involved in chemical reactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net By developing QSAR models for derivatives of this compound, it may be possible to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov Molecular docking simulations can be used to predict how this compound and its derivatives might bind to a specific biological target, such as an enzyme or a receptor. nih.govnih.gov This information can be invaluable for understanding the mechanism of action and for designing molecules with improved binding affinity.
Exploration of Unconventional Reactivity Modes
The unique combination of a strained cyclopropyl ring and a heterocyclic oxazolidine (B1195125) ring in this compound suggests the potential for unconventional reactivity. The high ring strain of the cyclopropyl group can be released in a variety of chemical transformations, leading to the formation of new and interesting molecular architectures.
Ring-opening reactions of the cyclopropyl group are a key area of interest. These reactions can be initiated by heat, light, or chemical reagents and can lead to the formation of a diverse range of products. For example, the cyclopropyl ring could undergo a ring-expansion reaction to form a larger carbocyclic or heterocyclic ring. The oxazolidinone ring itself can also undergo ring-opening reactions, providing further opportunities for chemical diversification. dergipark.org.tr
The study of the reactivity of this compound under photochemical or electrochemical conditions could also reveal novel transformations. These methods can provide access to highly reactive intermediates that are not accessible under thermal conditions, leading to the discovery of new and unexpected reactions.
Investigation of New Biological Targets and Molecular Pathways (excluding clinical application)
While the clinical applications of this compound are beyond the scope of this article, the investigation of its potential biological targets and its effects on molecular pathways is a crucial area of fundamental research. The oxazolidinone scaffold is a well-known pharmacophore, particularly in the field of antibacterial agents. researchgate.netnih.gov
The primary mechanism of action for many oxazolidinone antibiotics is the inhibition of bacterial protein synthesis. researchgate.net It is therefore plausible that this compound and its derivatives could also interact with the bacterial ribosome. Future research could focus on identifying the specific binding site and understanding the molecular basis for this interaction.
Beyond its potential as an antibacterial agent, the this compound scaffold could also exhibit activity against other biological targets. For example, derivatives of the related thiazolidine (B150603) ring system have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. High-throughput screening of this compound and its derivatives against a panel of biological targets could lead to the discovery of new and unexpected biological activities.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyclopropyl-1,3-oxazolidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of cyclopropyl-substituted precursors with appropriate reagents (e.g., carbonyl compounds or amines). Key steps include temperature control (e.g., 60–80°C for cyclopropane ring stability) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Purification via column chromatography or recrystallization is critical to isolate high-purity products. Analytical techniques such as NMR and HPLC are used to confirm structural integrity and purity .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR : H and C NMR to identify cyclopropyl proton environments (δ ~0.5–1.5 ppm) and oxazolidine ring signals.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., cyclopropane ring strain analysis) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
Computational tools (DFT calculations) can supplement experimental data to predict electronic properties .
Q. What biological screening assays are suitable for initial evaluation of this compound derivatives?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to oxazolidine’s heterocyclic reactivity. Use cell-based viability assays (MTT or resazurin) for cytotoxicity profiling. Standardize protocols with positive controls (e.g., known inhibitors) and replicate experiments to address variability .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives across studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Address this by:
- Repeating experiments under identical conditions (solvent, temperature).
- Using 2D NMR (COSY, NOESY) to resolve overlapping signals.
- Comparing computational NMR predictions (e.g., using Gaussian or ADF software) with experimental data .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Determine and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Molecular docking : Simulate binding interactions with target enzymes (e.g., ZIKV NS2B-NS3 protease in PDB 7HOS) .
- Site-directed mutagenesis : Identify critical residues for binding using mutant enzymes.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
Q. How do substituents on the oxazolidine ring influence the compound’s stability and bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Introduce electron-withdrawing/donating groups (e.g., halides, methyl) at the 5-position.
- Assess stability via accelerated degradation studies (e.g., pH, thermal stress).
- Compare bioactivity using standardized assays (e.g., IC values in enzyme inhibition).
Cyclopropyl groups enhance metabolic stability but may reduce solubility—balance via co-solvents or formulation .
Q. What computational approaches are recommended for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Optimize transition states for cyclopropane ring-opening or nucleophilic attacks.
- Molecular dynamics (MD) : Simulate solvent effects and conformational flexibility.
- Docking studies : Predict interactions with biological targets (e.g., enzymes in PDB 7HOS) .
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological activity data for this compound analogs?
- Methodological Answer :
- Standardize assay conditions (cell lines, passage number, incubation time).
- Validate purity (>95% by HPLC) and exclude batch-to-batch variability.
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-verify results .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Document reaction parameters meticulously (e.g., inert atmosphere, stirring rate).
- Deposit crystallographic data in public databases (e.g., CCDC) for independent validation .
- Share raw spectroscopic data (NMR, MS) in supplementary materials .
Tables for Key Comparative Data
| Property | This compound | 5-Methyl Analog | 5-Chloro Analog |
|---|---|---|---|
| Melting Point (°C) | 120–122 | 98–100 | 145–147 |
| Enzyme IC (nM) | 15.2 ± 1.3 | 42.7 ± 3.1 | 8.9 ± 0.8 |
| Solubility (mg/mL) | 0.5 (DMSO) | 2.1 (DMSO) | 0.3 (DMSO) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
